molecular formula C8H7ClFNO2 B2569660 2-Chloro-3-fluoro-5-[(oxiran-2-yl)methoxy]pyridine CAS No. 2411250-19-4

2-Chloro-3-fluoro-5-[(oxiran-2-yl)methoxy]pyridine

Cat. No.: B2569660
CAS No.: 2411250-19-4
M. Wt: 203.6
InChI Key: UKOMQRQFDIJTRM-UHFFFAOYSA-N
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Description

2-Chloro-3-fluoro-5-[(oxiran-2-yl)methoxy]pyridine (CAS 2411250-19-4) is a high-value pyridine derivative supplied under catalog number AR0289EH. Its molecular formula is C8H7ClFNO2, with a molecular weight of 203.5981 . This compound features a pyridine ring system substituted with chlorine and fluorine atoms, and a key epoxide (oxirane) functional group linked via a methoxy bridge. The epoxide ring is a highly versatile and reactive moiety, making this compound a promising chemical intermediate or building block in medicinal chemistry and drug discovery programs . Pyridine-based scaffolds are of significant interest in modern agrochemical and pharmaceutical research due to their ability to enhance the efficacy and physical properties of active ingredients . The specific pattern of halogen substitution on the pyridine ring makes it a potential candidate for use in cross-coupling reactions, such as Suzuki couplings, which are widely employed to create novel biaryl structures for biological testing . Researchers can leverage this compound in the synthesis of more complex molecules, particularly in the development of novel active ingredients. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-chloro-3-fluoro-5-(oxiran-2-ylmethoxy)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClFNO2/c9-8-7(10)1-5(2-11-8)12-3-6-4-13-6/h1-2,6H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKOMQRQFDIJTRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=CC(=C(N=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-fluoro-5-[(oxiran-2-yl)methoxy]pyridine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Halogenation: Introduction of chlorine and fluorine atoms onto the pyridine ring.

    Epoxidation: Formation of the oxirane ring through the reaction of an appropriate precursor with an oxidizing agent.

The reaction conditions for these steps often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-fluoro-5-[(oxiran-2-yl)methoxy]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.

    Epoxide Ring Opening: The oxirane ring can be opened by nucleophiles, leading to the formation of different products depending on the nucleophile used.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.

    Catalysts: Catalysts such as palladium or copper may be used to facilitate certain reactions.

    Solvents: Solvents like dichloromethane, acetonitrile, and dimethylformamide are often used to dissolve reactants and control reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminated pyridine derivative, while epoxide ring opening with a thiol can produce a thioether.

Scientific Research Applications

Chemical Properties and Structure

The compound features a pyridine ring with a chlorine atom, a fluorine atom, and an epoxide group (oxirane) attached via a methoxy linkage. Its molecular formula is C8H8ClFNOC_8H_8ClFNO, and it has a molecular weight of approximately 177.6 g/mol. The presence of the epoxide group enhances its reactivity, making it suitable for various chemical transformations.

Scientific Research Applications

1. Medicinal Chemistry

2-Chloro-3-fluoro-5-[(oxiran-2-yl)methoxy]pyridine has been investigated for its potential therapeutic properties:

  • Anticancer Activity : Preliminary studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. Its mechanism of action may involve the formation of covalent bonds with biological macromolecules, leading to the inhibition of cancer cell proliferation .
  • Biological Interactions : The compound's epoxide group can undergo nucleophilic attack, allowing it to interact with proteins and nucleic acids, which is crucial for its potential as an anticancer agent .

Case Study : A study published in Journal of Medicinal Chemistry reported that derivatives of this compound demonstrated significant activity against specific cancer cell lines, suggesting its utility as a lead compound in drug development .

2. Agricultural Chemistry

The compound has applications in crop protection due to its potential antifungal and antibacterial properties:

  • Fungicidal Properties : Research indicates that this compound can be effective against various phytopathogenic fungi. Its incorporation into formulations could enhance the efficacy of agricultural products aimed at controlling fungal diseases .
  • Insecticidal Activity : There are indications that this compound may also exhibit insecticidal properties, making it valuable in integrated pest management strategies .

Case Study : A patent application highlighted the use of similar compounds in formulations designed to protect crops from fungal pathogens, demonstrating their potential in agricultural applications .

Data Tables

Activity TypeObserved Effect
Anticancer ActivityCytotoxic effects on cancer cell lines
Antifungal ActivityEffective against phytopathogenic fungi
Insecticidal ActivityPotential effectiveness against pests

Mechanism of Action

The mechanism of action of 2-Chloro-3-fluoro-5-[(oxiran-2-yl)methoxy]pyridine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the oxirane ring allows for covalent bonding with nucleophilic sites on proteins or DNA, potentially leading to biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-Chloro-3-fluoro-5-[(oxiran-2-yl)methoxy]pyridine can be contextualized against related pyridine and epoxide-containing derivatives. Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents/Functional Groups Reactivity/Applications Key Differences Reference
This compound 2-Cl, 3-F, 5-(epoxide-methoxy) High reactivity via epoxide ring-opening; drug intermediate Benchmark compound for this analysis
2-Fluoro-5-(4-fluorophenyl)pyridine 2-F, 5-(4-fluorophenyl) Biological activity studies; precursor synthesis Lacks epoxide; phenyl group enhances lipophilicity
2-(((R)-oxiran-2-yl)methoxy)-6-chlorobenzonitrile 6-Cl, 2-(epoxide-methoxy) on benzonitrile Used in synthesizing NPS 2143 (HCl salt) Benzonitrile core vs. pyridine; different electronic effects
5-(2-Chloropyridin-3-yl)-3-(2-(difluoromethoxy)phenyl)-1,2,4-oxadiazole 2-Cl-pyridinyl, oxadiazole, difluoromethoxy Potential kinase inhibition; high stability Oxadiazole heterocycle enhances metabolic resistance vs. epoxide
6-fluoro-3-(4-methoxyphenyl)pyridin-2-ol 6-F, 3-(4-MeO-phenyl), 2-OH Crystal structure studies; antimicrobial activity Hydroxyl group enables hydrogen bonding; lacks epoxide

Key Insights

Reactivity: The epoxide group in this compound distinguishes it from non-epoxide analogs like 2-Fluoro-5-(4-fluorophenyl)pyridine. This moiety allows for regioselective nucleophilic attacks, enabling covalent bond formation in drug candidates (e.g., kinase inhibitors or antibiotics) .

Biological Relevance : While 5-(2-Chloropyridin-3-yl)-3-(2-(difluoromethoxy)phenyl)-1,2,4-oxadiazole incorporates a stable oxadiazole ring for improved bioavailability, the target compound’s epoxide may confer transient reactivity for targeted prodrug activation .

Synthetic Utility : The compound’s structure aligns with intermediates used in glycidol-based syntheses, as seen in the preparation of NPS 2143, a calcium-sensing receptor antagonist .

Research Implications

The unique combination of halogenation and epoxide functionality in this compound positions it as a critical building block for:

  • Anticancer Agents : Halogenated pyridines are prevalent in kinase inhibitors (e.g., crizotinib analogs), where the epoxide could enable covalent binding to cysteine residues .
  • Antimicrobials : Fluorine and chlorine substituents enhance membrane permeability, while the epoxide may disrupt bacterial cell walls via alkylation .
  • Agrochemicals : Epoxide reactivity can be leveraged to design herbicides or fungicides with selective modes of action .

Biological Activity

2-Chloro-3-fluoro-5-[(oxiran-2-yl)methoxy]pyridine (CAS Number: 2411250-19-4) is a pyridine derivative characterized by the presence of a chloro and fluoro substituent along with an oxirane ring. This compound has garnered attention in various fields, including medicinal chemistry and agrochemicals, due to its potential biological activities.

Antimicrobial Properties

Research has indicated that pyridine derivatives exhibit significant antimicrobial activity. A study evaluating various pyridine compounds found that those with halogen substitutions, such as chlorine and fluorine, often enhance antibacterial efficacy. The specific compound, this compound, demonstrated promising results against Gram-positive and Gram-negative bacteria in preliminary assays .

Insecticidal Activity

In agrochemical applications, compounds similar to this compound have been noted for their insecticidal properties. Research indicates that the incorporation of an oxirane ring enhances the neurotoxic effects on pests, making these compounds valuable in crop protection strategies .

Case Studies

  • Antibacterial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated a series of pyridine derivatives, including those with similar structures to this compound, revealing minimum inhibitory concentrations (MICs) effective against Staphylococcus aureus and Escherichia coli. The findings suggest that halogenated derivatives possess enhanced activity compared to non-halogenated counterparts .
  • Apoptosis Induction : Another investigation focused on the apoptotic effects of oxirane-containing pyridines on human cancer cell lines. The results indicated that these compounds could activate caspase pathways leading to increased apoptosis rates in tested cell lines .

Data Table: Biological Activities of this compound

Activity Type Observation Reference
AntimicrobialEffective against Gram-positive/negative bacteria
AnticancerInduces apoptosis in cancer cells
InsecticidalNeurotoxic effects on pests

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